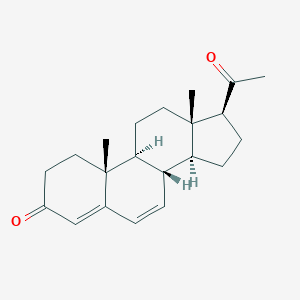

6-Dehydroprogesterone

Descripción general

Descripción

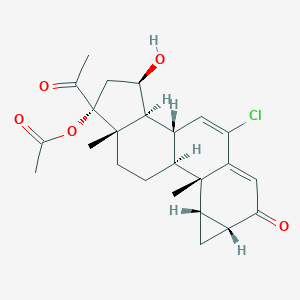

6-Dehydroprogesterone, also known as Pregna-4,6-diene-3,20-dione, is a synthetic derivative and natural metabolite of progesterone . It is a major impurity of dehydrogesterone . It has been used in hormone replacement therapy for menopausal symptoms and in the treatment of gynecological disorders .

Synthesis Analysis

6-Dehydroprogesterone is a well-known by-product of dydrogesterone synthesis . The synthesis process of dydrogesterone has been improved so that a single measurement suffices to determine the absolute configuration of many-centre chiral molecules that are often used as active ingredients in medicines . The same measurement also provides insight into contamination levels and is therefore suitable for quality control in pharmaceutical production .

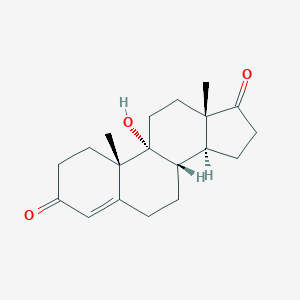

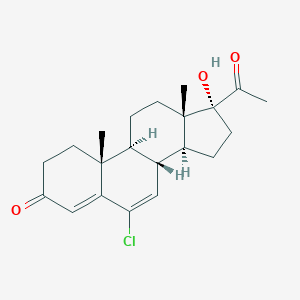

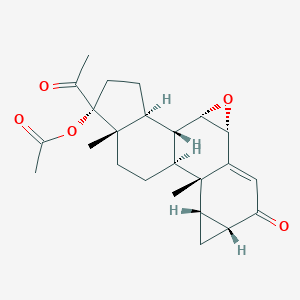

Molecular Structure Analysis

Dydrogesterone, a synthetic variant of progesterone, is one of the 64 spatial structures of a complex molecule with six so-called chiral centres . This means that with six of its 21 carbon atoms, a different arrangement of the neighbouring atoms induces a different spatial form of the molecule . Another variant is 6-dehydroprogesterone .

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

6-Dehydroprogesterone is a precursor in the synthesis of various pharmaceuticals. It’s used in the production of dydrogesterone , a medication widely used to prevent miscarriage and treat conditions caused by insufficient endogenous progesterone . The compound’s derivatives are crucial in creating drugs that address hormonal imbalances and reproductive health issues.

Hormone Replacement Therapy

As a synthetic derivative and natural metabolite of progesterone, 6-Dehydroprogesterone and its derivatives are used in hormone replacement therapy, particularly for menopausal symptoms management . They help in maintaining the necessary hormonal balance during the transition period.

Contraception

Progestins derived from 6-Dehydroprogesterone are used in hormonal contraception. These synthetic progestogens have effects similar to progesterone and are a key component in birth control methods, either alone or combined with estrogen .

Endometrial Hyperplasia Prevention

In hormone replacement therapy, progestins from 6-Dehydroprogesterone prevent endometrial hyperplasia, which can occur from unopposed estrogen. This application is critical in reducing the risk of endometrial cancer .

Neurosteroid Research

6-Dehydroprogesterone is also classified as a neurosteroid. It has been found to activate the vomeronasal organ in men, affecting autonomic and central function. Research in this area explores the compound’s impact on hormone levels and its potential as a synthetic pheromone .

Mecanismo De Acción

Target of Action

Pregna-4,6-diene-3,20-dione, also known as 6-Dehydroprogesterone, is a synthetic progestogen . Its primary target is the progesterone receptor in the uterus . This receptor plays a crucial role in the menstrual cycle and pregnancy .

Mode of Action

6-Dehydroprogesterone acts as an agonist of the progesterone receptor . It binds to these receptors in the uterus, leading to a series of cellular changes. Specifically, it helps regulate the healthy growth and normal shedding of the womb lining .

Biochemical Pathways

Its action involves the regulation of gene expression in cells that contain progesterone receptors . This regulation can affect various biological processes, including the menstrual cycle and pregnancy .

Pharmacokinetics

6-Dehydroprogesterone is orally active, indicating that it can be effectively administered through the mouth . .

Result of Action

The action of 6-Dehydroprogesterone results in a complete secretory endometrium in an estrogen-primed uterus . This means that it prepares the uterus for potential pregnancy by promoting the growth and development of the uterine lining . It is used to treat conditions associated with progesterone deficiency, such as irregular menstrual cycles, infertility, and prevention of miscarriage .

Safety and Hazards

6-Dehydroprogesterone may be harmful if swallowed, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-4,6-diene-3,20-dione | |

CAS RN |

1162-56-7 | |

| Record name | Pregna-4,6-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF38VA583P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3S,5R,9S,10S,11R,12S,15R,16S)-15-Acetyl-9-chloro-10-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate](/img/structure/B195058.png)